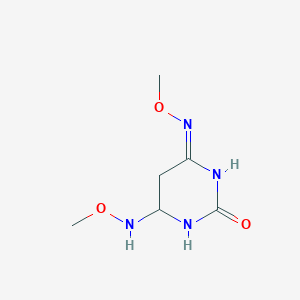
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone: is a synthetic organic compound belonging to the pyrimidinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidinone derivatives.
Methoxyamination: The key step involves the introduction of methoxyamino groups at the 4 and 6 positions of the pyrimidinone ring. This can be achieved through nucleophilic substitution reactions using methoxyamine hydrochloride under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyamino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methoxyamino groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activities.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: It could be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone would depend on its specific interactions with biological targets. Generally, it could:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with DNA/RNA: Interfere with nucleic acid synthesis or function.
Modulate Receptor Activity: Act as an agonist or antagonist for specific receptors.
Comparaison Avec Des Composés Similaires
4,6-Diamino-2(1H)-pyrimidinone: Similar structure but with amino groups instead of methoxyamino groups.
5,6-Dihydro-2(1H)-pyrimidinone: Lacks the methoxyamino groups, making it less reactive.
Uniqueness:
Methoxyamino Groups: The presence of methoxyamino groups at the 4 and 6 positions makes 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone unique, potentially enhancing its reactivity and biological activity.
Propriétés
Numéro CAS |
3572-87-0 |
|---|---|
Formule moléculaire |
C6H12N4O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(6E)-4-(methoxyamino)-6-methoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N4O3/c1-12-9-4-3-5(10-13-2)8-6(11)7-4/h4,9H,3H2,1-2H3,(H2,7,8,10,11) |
Clé InChI |
CUVJPQVUWDKSKO-UHFFFAOYSA-N |
SMILES isomérique |
CONC1C/C(=N\OC)/NC(=O)N1 |
SMILES canonique |
CONC1CC(=NOC)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


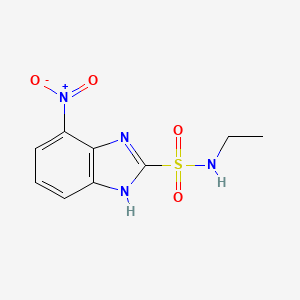
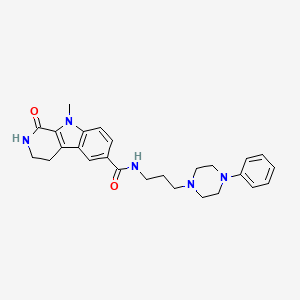
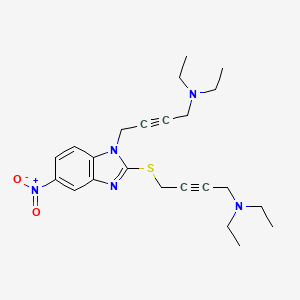

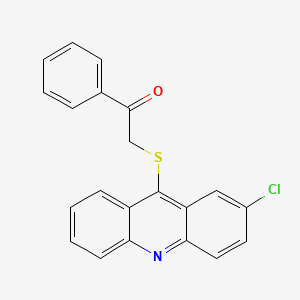
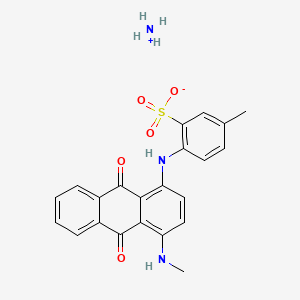
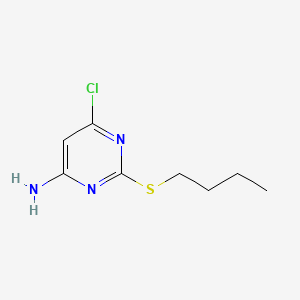
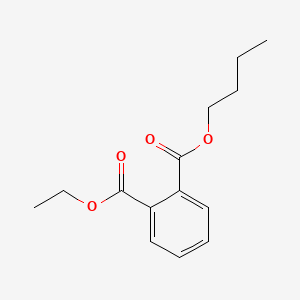

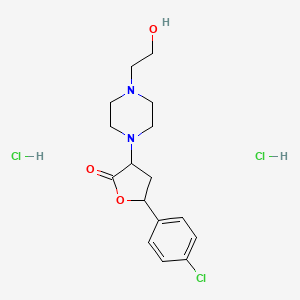
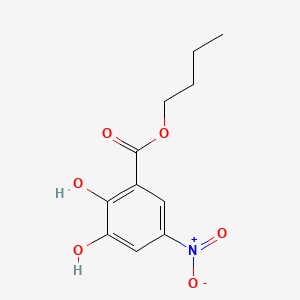

![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)

